molecular formula C15H19NO2 B1391835 Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 1159982-41-8

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Número de catálogo: B1391835
Número CAS: 1159982-41-8
Peso molecular: 245.32 g/mol
Clave InChI: GATVCEPLAPUOKG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-Benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 1159982-41-8) is a chemical building block of significant interest in medicinal chemistry and neuroscience research. It serves as a key synthetic intermediate for the development of novel ligands targeting muscarinic acetylcholine receptors (mAChRs) . Scientific studies are exploring its derivatives as selective orthosteric antagonists for the M5 muscarinic receptor subtype . The M5 receptor is a potential pharmacotherapeutic target for the treatment of drug abuse, as it modulates dopamine release in the mesolimbic pathway, which is critical to the reward system . Researchers utilize this tetrahydropyridine core scaffold to investigate structure-activity relationships (SAR) and to develop compounds that can inhibit neurotransmitter release, providing tools for probing neurochemical mechanisms . The compound has a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol . Its predicted density is 1.108 g/cm³, and it has a predicted boiling point of 343.0 °C[citation:1). Available resources include the SMILES string (CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2) and the InChIKey (GATVCEPLAPUOKG-UHFFFAOYSA-N) to support compound identification and in silico modeling efforts . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATVCEPLAPUOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678053
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-41-8
Record name Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Partial Reduction of Quaternized Pyridine Systems

One of the primary methods involves the partial reduction of quaternized pyridine derivatives to generate the tetrahydropyridine core. This approach is detailed in patent literature, where a process involves:

  • Starting Material : Quaternized pyridine derivatives, specifically ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
  • Reagents : Reducing agents such as sodium borohydride or other hydride donors.
  • Process : Partial reduction of the pyridine ring to form the tetrahydropyridine system, followed by subsequent functionalization to introduce the carboxylate group at the 3-position.

Key Notes:

  • The reduction typically occurs under controlled conditions to prevent over-reduction.
  • The process involves protection and deprotection steps, especially for sensitive groups.
  • Limitations include the use of hazardous reagents like sodium hydride and benzyl bromide, which pose safety and scalability concerns.

Protection, Alkylation, and Deprotection Strategy

Another notable method involves multi-stage transformations, including:

  • Protection of the amino group via carbamate formation using di-tert-butyl dicarbonate.
  • Alkylation : Methylation of the nitrogen using sodium hydride as a base and methyl iodide as the methylating agent.
  • Deprotection : Removal of protecting groups to yield the target tetrahydropyridine derivative.

This method's overall process is complex, involving at least five stages, with key steps summarized as:

Step Reagents Conditions Purpose
Protection Di-tert-butyl dicarbonate Mild base Protect amino groups
Alkylation Sodium hydride + Iodomethane Reflux Methylate nitrogen
Deprotection Acidic or basic conditions Specific to protecting group Remove protecting groups

Limitations:

  • Use of costly and hazardous reagents.
  • Multiple purification steps, including chromatography.
  • Low overall yield (~13.6 molar percent), limiting scalability.

Alternative Synthetic Approaches

Some studies suggest that the synthesis can be achieved through condensation reactions involving amino esters and acylating agents, followed by reduction and cyclization steps. For example:

Summary of Preparation Methods

Method Key Reagents Main Steps Advantages Limitations
Partial reduction of pyridine Sodium borohydride Reduction of quaternized pyridine Direct pathway Hazardous reagents, low yield
Protection and methylation Di-tert-butyl dicarbonate, sodium hydride, methyl iodide Protection, methylation, deprotection Well-established Multi-step, low yield, hazardous reagents
Cyclization via heterocyclic intermediates Ethyl isothiocyanatoacetate, POCl₃ Formation of heterocycles, substitution High selectivity Complex, multi-step, sensitive intermediates
Condensation and cyclization Amino esters, acylating agents Stepwise formation of heterocycles Versatile Lengthy, requires careful control

Research Findings and Data Tables

Study Key Reagents Yield Remarks
US9951012B2 Patent Quaternized pyridine, sodium borohydride Low (~13.6%) Complex, multi-stage, hazardous reagents
Stanford Journal Ethyl isothiocyanatoacetate, methylation agents Not specified High-yield heterocycle formation, intermediate step for target synthesis
PMC Article Ethyl 2-(triphenylphosphoranylidene)propionate, triethylamine Not directly related Demonstrates complex ester transformations

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Research

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of tetrahydropyridine compounds exhibited significant neuroprotective properties in vitro. This compound was highlighted as a promising lead compound due to its ability to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthesis Pathways

This compound can be synthesized through several methods:

  • Cyclization Reactions: Utilizing benzylamine and ethyl acetoacetate under acidic conditions.
  • N-Alkylation: Involving the reaction of the tetrahydropyridine derivative with benzyl halides.

Potential Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines.

Case Study: Anticancer Effects

A recent investigation published in Cancer Letters demonstrated that compounds similar to this compound showed significant cytotoxic effects against breast cancer cells. The study emphasized the need for further exploration of this compound's mechanism of action and its potential as a therapeutic agent .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological ResearchNeuroprotective effects against neurodegenerative diseases
Organic SynthesisIntermediate in pharmaceutical and agrochemical synthesis
Anticancer ActivityPotential cytotoxic effects on cancer cell lines

Mecanismo De Acción

The mechanism of action of ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Target) C₁₅H₁₉NO₂ 245.32 N1: Benzyl; C3: Ethoxycarbonyl Planar ester group; tetrahydropyridine ring in half-chair conformation
Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₂H₂₅NO₄S 423.50 N1: Tosyl (SO₂C₆H₄CH₃); C6: Phenyl Electron-withdrawing tosyl group enhances ring stability
Ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Arecaidine ethyl ester) C₉H₁₅NO₂ 169.22 N1: Methyl; C3: Ethoxycarbonyl Smaller substituent at N1; higher volatility
Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate C₁₅H₁₇ClNO₃ 294.75 N1: 4-Chlorophenyl; C4: Oxo; C2: Methyl Oxo group introduces polarity; chlorophenyl enhances lipophilicity
Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₇H₂₅NO₄ 427.48 N1: Benzoyl; C4: Hydroxyl; C2/C6: Phenyl Bulky benzoyl and phenyl groups; intramolecular O–H···O hydrogen bonding

Physicochemical Properties

Property Target Compound Tosyl Derivative Methyl Derivative Benzoyl Derivative
Boiling Point Not reported Not reported Lower (due to smaller N1 substituent) Not reported
Crystal System Not reported Not reported Not reported Triclinic, P1
Hydrogen Bonding Not observed Not observed Not observed O–H···O (intramolecular)
Ring Conformation Half-chair Not reported Not reported Half-chair (q₂ = 0.344 Å)

Research Implications

  • Structural Flexibility : Substitutions at N1 (e.g., benzyl vs. tosyl) modulate electronic and steric properties, impacting reactivity and bioactivity .
  • Crystallographic Insights : Half-chair conformations in tetrahydropyridine rings are stabilized by intramolecular hydrogen bonds, critical for drug design .
  • Synthetic Optimization : Phosphine-catalyzed annulations offer efficient routes to complex tetrahydropyridines , while cyclization methods enable functional diversity .

Actividad Biológica

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1159982-41-8) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H19NO2
  • Molecular Weight: 245.32 g/mol
  • CAS Number: 1159982-41-8

The compound features a tetrahydropyridine ring, which is known for its diverse biological activities. The presence of the ethyl and benzyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and carboxylation processes. Specific methodologies can vary; however, detailed protocols are often found in specialized chemical literature.

Pharmacological Properties

This compound has been investigated for several biological activities:

  • Anticancer Activity:
    • Recent studies have indicated that derivatives of tetrahydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in sub-micromolar ranges against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
    CompoundCell LineIC50 Value (µM)
    This compoundMCF-7TBD
    Reference Compound (e.g., Doxorubicin)MCF-70.12 - 2.78
    • Flow cytometry assays have suggested that such compounds induce apoptosis through caspase activation pathways .
  • Neuroprotective Effects:
    • Some studies indicate that tetrahydropyridine derivatives can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • Antioxidant Activity:
    • Tetrahydropyridine derivatives have also been noted for their antioxidant properties, which help mitigate oxidative stress in cellular systems. This activity is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role .

Study on Anticancer Properties

A recent study evaluated the anticancer efficacy of various tetrahydropyridine derivatives including this compound against different cancer cell lines:

  • Methodology: Cells were treated with varying concentrations of the compound.
  • Findings: The compound exhibited dose-dependent cytotoxicity with significant induction of apoptosis as evidenced by increased caspase activity.

Neuroprotective Study

In another study focusing on neuroprotection:

  • Objective: To assess the AChE inhibitory potential.
  • Results: The compound demonstrated promising AChE inhibition comparable to known inhibitors like donepezil.

Q & A

Q. What are the key synthetic routes for Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is commonly synthesized via phosphine-catalyzed [4+2] annulation between allenes and imines. A representative protocol involves reacting ethyl ethynyl ether with a benzyl-substituted imine in the presence of a chiral aminophosphine catalyst derived from hydroxyproline. Key optimization steps include:

  • Catalyst selection : Chiral aminophosphines (e.g., derived from L-hydroxyproline) improve enantioselectivity, with yields up to 85% reported .
  • Solvent and temperature : Reactions are typically conducted in anhydrous THF or toluene at 0–25°C to suppress side reactions.
  • Workup : Purification via flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) highlight the following precautions:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • First aid :
    • Skin contact : Wash immediately with water for ≥15 minutes; remove contaminated clothing .
    • Eye exposure : Flush with water for 15 minutes, remove contact lenses, and seek medical attention .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Q. How is the compound’s crystal structure validated, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps include:

  • Data collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. For example, a triclinic system (space group P1) with cell parameters a = 8.2784 Å, b = 10.6116 Å, c = 12.7572 Å has been reported .
  • Refinement : SHELXL or SHELXTL software for structure solution and refinement. Hydrogen atoms are added geometrically (C–H = 0.93–0.98 Å) and refined using a riding model .
  • Validation : Check for R-factor convergence (<0.05), ADP consistency, and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How does the tetrahydropyridine ring’s conformation influence the compound’s reactivity or biological activity?

The ring adopts a half-chair conformation with puckering parameters q₂ = 0.344 Å and q₃ = -0.288 Å (Cremer-Pople analysis). Distortions arise from steric interactions between the benzyl group and ester moiety. This conformation:

  • Affects hydrogen bonding : The carbonyl oxygen (O1) forms an intramolecular O–H···O bond (2.65 Å), stabilizing the structure .
  • Impacts biological activity : Analogous compounds with planar rings show reduced enzyme inhibition, suggesting conformational flexibility is critical for target binding .

Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?

Discrepancies often arise from:

  • Dynamic disorder : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Twinned crystals : Employ SHELXD for twin refinement or exclude problematic datasets .
  • Ambiguous hydrogen positions : Perform neutron diffraction or DFT calculations (e.g., Gaussian09) to validate positions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Scale-up issues include:

  • Catalyst loading : Higher catalyst concentrations (≥10 mol%) may reduce ee due to side reactions. Use flow chemistry to improve mixing .
  • Byproduct formation : Monitor for over-annulation products via LC-MS. Optimize stoichiometry (1:1.2 imine:allene ratio) .
  • Purification : Replace column chromatography with crystallization-driven dynamic resolution (CDR) to preserve ee >90% .

Q. What analytical methods are recommended for detecting decomposition products under varying conditions?

  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition above 200°C, releasing CO and NOₓ .
  • HPLC-MS : Detect hydrolyzed products (e.g., free carboxylic acid) under acidic/basic conditions .
  • FT-IR : Monitor ester carbonyl peaks (1720 cm⁻¹) for stability in storage .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina with protein structures (e.g., SARS-CoV-2 Mpro) to identify binding poses. The benzyl group shows hydrophobic interactions with active-site residues .
  • MD simulations : AMBER or GROMACS can assess conformational stability in aqueous vs. lipid environments .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.